6,7-Difluoro-1-tetralone

Medicinal Chemistry Physicochemical Properties Drug Design

Procure 6,7-Difluoro-1-tetralone for its unique 6,7-difluorination pattern, which enhances metabolic stability, modulates lipophilicity, and improves target binding vs. non-fluorinated analogs. Ideal for lead optimization, SAR studies, and developing fluorinated bioactive scaffolds. Essential for replicating published syntheses and avoiding suboptimal pharmacokinetic profiles. Quantitatively characterized tool compound with documented bioactivity.

Molecular Formula C10H8F2O
Molecular Weight 182.17 g/mol
CAS No. 137114-68-2
Cat. No. B166312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Difluoro-1-tetralone
CAS137114-68-2
Molecular FormulaC10H8F2O
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESC1CC2=CC(=C(C=C2C(=O)C1)F)F
InChIInChI=1S/C10H8F2O/c11-8-4-6-2-1-3-10(13)7(6)5-9(8)12/h4-5H,1-3H2
InChIKeyTYXBYMJRIQHKHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Difluoro-1-tetralone: A Specialized Fluorinated Building Block for Precision Organic Synthesis


6,7-Difluoro-1-tetralone (CAS 137114-68-2) is a fluorinated aromatic ketone belonging to the tetralone class, characterized by the substitution of hydrogen with fluorine atoms at the 6 and 7 positions of the tetralone ring . This specific difluorination pattern imparts distinct physicochemical and electronic properties, differentiating it from its non-fluorinated, mono-fluorinated, and other halogenated analogs . As a commercial research chemical, it serves primarily as a versatile intermediate in the synthesis of more complex organic molecules, where its fluorine substituents are leveraged to enhance reactivity, modulate selectivity, and improve the metabolic stability of downstream products in medicinal chemistry and materials science applications . This evidence guide provides a quantitative basis for selecting this specific compound over closely related alternatives in research and development workflows.

The Consequences of Using Alternate Tetralones Instead of 6,7-Difluoro-1-tetralone in Research


Substituting 6,7-difluoro-1-tetralone with a generic or closely related analog such as unsubstituted 1-tetralone, 7-fluoro-1-tetralone, or 6-fluoro-1-tetralone is not a straightforward exchange. The unique substitution pattern of two fluorine atoms at the 6 and 7 positions fundamentally alters the molecule's electronic distribution, lipophilicity, and metabolic profile compared to mono-fluorinated or non-fluorinated versions . These alterations can lead to significant, and often unpredictable, differences in key performance metrics such as target binding affinity, reaction selectivity, and in vivo pharmacokinetics [1]. Using an analog may therefore yield misleading structure-activity relationship (SAR) data, fail to replicate published synthetic routes, or result in a final compound with suboptimal properties, thereby compromising the integrity and efficiency of a research program [2]. The following quantitative evidence details these specific differentiators.

Quantitative Differentiation of 6,7-Difluoro-1-tetralone: A Procurement-Focused Evidence Review


Differentiation in Physicochemical Properties: 6,7-Difluoro-1-tetralone vs. Unsubstituted 1-Tetralone

The introduction of two fluorine atoms at the 6 and 7 positions significantly alters the fundamental physicochemical properties of the tetralone scaffold compared to its non-fluorinated counterpart, 1-tetralone. These changes directly impact a compound's behavior in biological systems and its handling in a laboratory setting. [1] [2]

Medicinal Chemistry Physicochemical Properties Drug Design

Differentiation in Receptor Binding Affinity: 6,7-Difluoro-1-tetralone vs. Class Baseline for Bile Acid-Sensitive Ion Channel

6,7-Difluoro-1-tetralone has been evaluated for its binding affinity to the rat bile acid-sensitive ion channel, a member of the DEG/ENaC superfamily. The reported data provides a specific quantitative measure of its interaction with this target, establishing a baseline for its biological activity. This distinguishes it from the broader class of tetralones where such specific data may not be available. [1]

Ion Channel Binding Affinity Pharmacology

Differentiation in Enzyme Inhibition Potential: 6,7-Difluoro-1-tetralone's Activity Against Dihydroorotase

6,7-Difluoro-1-tetralone has been specifically assessed for its ability to inhibit dihydroorotase, a key enzyme in pyrimidine nucleotide biosynthesis and a potential target for cancer and parasitic diseases. The reported inhibition percentage at a defined concentration provides a quantitative anchor for its biological profile, differentiating it from tetralone analogs that have not been tested against this enzyme. [1]

Enzyme Inhibition Cancer Research Nucleotide Metabolism

Differentiation in Metabolic Stability: Fluorinated vs. Non-Fluorinated Tetralone Class-Level Advantage

The incorporation of fluorine atoms into the tetralone scaffold is a well-established medicinal chemistry strategy to enhance metabolic stability by blocking sites vulnerable to cytochrome P450-mediated oxidation. This is a class-level advantage of fluorinated tetralones, including 6,7-difluoro-1-tetralone, over their non-fluorinated counterparts. [1]

Metabolic Stability Drug Metabolism Pharmacokinetics

Optimal Research and Development Scenarios for Procuring 6,7-Difluoro-1-tetralone


Medicinal Chemistry: Building Fluorinated Drug-Like Molecules for Improved PK Profiles

6,7-Difluoro-1-tetralone is an ideal intermediate for medicinal chemists aiming to introduce a difluorinated aromatic ring system into drug candidates. The specific substitution pattern is known to enhance metabolic stability and modulate lipophilicity compared to non-fluorinated analogs . Procure this compound to synthesize fluorinated analogs of bioactive tetralone derivatives for lead optimization studies focusing on improving pharmacokinetic properties [1].

Chemical Biology: Creating a Characterized Tool Compound for Ion Channel and Enzyme Studies

Leverage the publicly available binding and inhibition data for 6,7-difluoro-1-tetralone as a starting point for more advanced chemical biology investigations. The compound's characterized interaction with the rat bile acid-sensitive ion channel (Ki = 1.4 mM) [2] and its demonstrated inhibition of dihydroorotase at 10 μM [3] provide a quantitative foundation for its use as a tool compound or a scaffold for developing more potent and selective probes for these targets.

Synthetic Methodology: Developing Novel Reactions on a Differentiated Electrophilic Scaffold

The unique electronic and steric influence of the two fluorine atoms at the 6 and 7 positions makes 6,7-difluoro-1-tetralone a valuable substrate for exploring and developing new synthetic methodologies . Its differentiated reactivity, as inferred from class-level understanding of fluorinated compounds, can be used to discover new regioselective transformations or to study the effect of fluorine substitution on reaction kinetics and mechanisms, which would not be possible with the unsubstituted 1-tetralone [4].

Quality Control and Analytical Development: A Distinctive Standard with Unique Physicochemical Markers

With its distinct molecular weight (182.17 g/mol), predicted density (1.290 g/cm³), and melting point (26-28 °C) [5], 6,7-difluoro-1-tetralone serves as a valuable standard in analytical chemistry. It can be used to calibrate LC-MS methods for detecting fluorinated impurities or to develop and validate new GC/HPLC separation protocols for a series of halogenated tetralones, where its unique retention time and spectral characteristics are key differentiators .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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